5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Its structure features:
- A thieno[2,3-d]pyrimidin-4(3H)-one core, known for its electron-rich aromatic system and versatility in medicinal chemistry.
- A 4-chlorophenyl group at position 5, which enhances lipophilicity and influences receptor binding.
- An (E)-configured enamine at position 3, formed by the condensation of a 2-(difluoromethoxy)benzaldehyde derivative. The (E)-stereochemistry is critical for molecular interactions, as confirmed by 2D NOESY studies in related enamine systems .
The difluoromethoxy group introduces electron-withdrawing effects and metabolic stability, distinguishing it from methoxy or hydroxyl analogs.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3O2S/c21-14-7-5-12(6-8-14)15-10-29-18-17(15)19(27)26(11-24-18)25-9-13-3-1-2-4-16(13)28-20(22)23/h1-11,20H/b25-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVQFCLVDJOZRK-YCPBAFNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the difluoromethoxy and chlorophenyl substituents enhances its pharmacological profile. Its molecular formula is with a CAS number of 304683-43-0 .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Potential
- Antimalarial Activity
Antibacterial Activity
A study evaluated the antibacterial effects of various thienopyrimidine derivatives, including those structurally related to our compound. The results highlighted that modifications at specific positions significantly influenced activity levels:
- Compounds with electron-withdrawing groups (like the p-chlorophenyl group) tended to show reduced activity against Gram-negative bacteria compared to their counterparts .
| Compound | Gram-positive Activity (μg/mL) | Gram-negative Activity (μg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 8a | 50 | 100 |
Anticancer Studies
In vitro studies on thienopyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Hepatoma cells (Huh-7)
- Jurkat T cells
These studies suggest that structural modifications can lead to enhanced potency, with some derivatives showing up to 4-fold increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Antimalarial Research
Research has indicated that thienopyrimidine derivatives can inhibit Plasmodium falciparum with varying efficacy based on their structural characteristics. For example, compounds similar to our target exhibited IC50 values ranging from 5 µM to 10 µM in preliminary assays .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antitumor agent. Studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The incorporation of the difluoromethoxy group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapy.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that analogs of thieno[2,3-d]pyrimidines showed significant inhibition of cell proliferation in breast cancer and leukemia cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
Research has indicated that compounds similar to 5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thieno-pyrimidine scaffold is crucial for this activity.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this class of compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease pathways, particularly kinases and phosphodiesterases. This inhibition could lead to therapeutic effects in conditions such as inflammation and cardiovascular diseases.
Case Study: Enzyme Activity
A recent study highlighted the compound's ability to inhibit specific kinases associated with cancer progression, demonstrating its potential as a therapeutic agent in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thieno[2,3-d]Pyrimidin-4(3H)-one Core
The pharmacological profile of thieno[2,3-d]pyrimidin-4(3H)-ones is highly substituent-dependent. Key analogs include:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]Pyrimidin-4(3H)-one Derivatives
Key Observations :
- Halogen Effects : Chlorine and bromine at the 5-position improve lipophilicity and binding to hydrophobic pockets, while fluorine enhances electronic effects and bioavailability .
- Enamine Configuration : The (E)-isomer in the target compound likely offers superior steric alignment for target engagement compared to (Z)-isomers, as seen in related enamine systems .
- Difluoromethoxy vs.
Pharmacological Activities
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Anticancer Activity: Thieno[2,3-d]pyrimidin-4(3H)-ones with chlorophenyl groups exhibit kinase inhibition (e.g., EGFR, VEGFR2) and apoptosis induction in cancer cells .
- Anti-inflammatory Effects : Derivatives with electron-withdrawing substituents (e.g., Cl, CF3) show COX-2 inhibition and reduced cytokine production .
- Antimicrobial Action: The thienopyrimidine core disrupts bacterial DNA gyrase, with 4-chlorophenyl enhancing Gram-positive activity .
Preparation Methods
Preparation of 2-Amino-5-(4-chlorophenyl)thiophene-3-carboxamide
The Gewald reaction or modified protocols involving ketones, cyanides, and sulfur provide access to 2-aminothiophene derivatives. Starting with 4-chlorophenylacetonitrile and elemental sulfur in the presence of a base (e.g., morpholine), 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile can be synthesized. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using concentrated sulfuric acid or hydrogen peroxide in alkaline conditions.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiophene formation | 4-Chlorophenylacetonitrile, S₈, morpholine, EtOH, reflux, 6 h | 65–75% |
| Nitrile hydrolysis | H₂O₂ (30%), NaOH (10%), RT, 12 h | 85–90% |
Cyclization to 3-Amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
The aminothiophene carboxamide undergoes cyclocondensation with formamide at elevated temperatures to form the pyrimidinone ring. This step establishes the fused thieno[2,3-d]pyrimidinone core with an exocyclic amine at position 3.
Procedure
A mixture of 2-amino-5-(4-chlorophenyl)thiophene-3-carboxamide (1 equiv) and excess formamide is heated at 160–180°C for 6–8 h. The reaction is monitored by TLC, and the product is isolated via precipitation in ice-water, followed by recrystallization from ethanol.
Analytical Data
-
IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch).
-
¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine H-2), 7.62–7.45 (m, 4H, Ar–H), 6.78 (s, 1H, thiophene H-4), 5.12 (s, 2H, NH₂).
Optimization and Mechanistic Insights
Regioselectivity in Cyclocondensation
The use of formamide ensures cyclization occurs at the carboxamide group, forming the pyrimidinone ring rather than alternative products. Steric and electronic effects from the 4-chlorophenyl group direct the thiophene fusion to the [2,3-d] position.
(E)-Selectivity in Schiff Base Formation
The (E)-configuration is favored due to steric hindrance between the difluoromethoxy group and the thienopyrimidinone core during imine formation. Polar solvents (e.g., ethanol) and catalytic acid enhance equilibrium toward the thermodynamically stable (E)-isomer.
Comparative Analysis of Synthetic Routes
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Thiophene synthesis | Gewald reaction | High yields, scalable | Requires toxic reagents (S₈, CN⁻) |
| Cyclocondensation | Formamide reflux | Single-step, high purity | High energy input |
| Schiff base formation | Acid-catalyzed condensation | (E)-Selectivity, mild conditions | Sensitivity to moisture |
Q & A
Q. What are the optimal synthetic routes for preparing 5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor thiophene derivatives with appropriate amines under POCl₃-mediated conditions, as demonstrated for structurally analogous thieno[2,3-d]pyrimidinones . Key steps include:
- Cyclization : Use POCl₃ as a catalyst to form the pyrimidinone ring.
- Imine Formation : Employ (E)-configured aldehydes under inert conditions to avoid isomerization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity .
Q. How should researchers characterize the stereochemical configuration of the imine group in this compound?
- Methodological Answer : The (E)-configuration of the imine can be confirmed via:
- NOESY NMR : Absence of nuclear Overhauser effect (NOE) between the imine proton and the difluoromethoxy phenyl group.
- X-ray Crystallography : Resolve the crystal structure to directly visualize spatial arrangement .
- IR Spectroscopy : Validate the C=N stretch at ~1600–1650 cm⁻¹, distinguishing it from tautomeric forms .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and confirm substituent integration.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- Elemental Analysis : Ensure C, H, N, S, and Cl content aligns with theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Synthetic Purity : Re-evaluate compound purity via HPLC and elemental analysis .
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using controls like ATP concentration buffers and temperature gradients .
- Solubility : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets and identify outliers .
Q. What experimental frameworks are suitable for studying the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow the INCHEMBIOL Project framework :
- Abiotic Degradation : Simulate hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) with LC-MS quantification.
- Biotic Transformation : Use soil microcosms or activated sludge systems to track metabolite formation (e.g., via ¹⁴C-labeling).
- Ecotoxicology : Conduct acute/chronic toxicity assays on Daphnia magna (OECD 202/211 guidelines) and algal growth inhibition tests .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified chlorophenyl or difluoromethoxy groups (e.g., electron-withdrawing/-donating substituents) .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinity.
- In Vitro Validation : Test derivatives in dose-response assays (e.g., kinase inhibition, cell viability) to correlate computational predictions with experimental IC₅₀ values .
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in imine-forming steps to enhance enantioselectivity.
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra to racemic standards .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
